3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one
Overview
Description
3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one: is a chemical compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a fluorobenzyl group attached to the benzotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one typically involves the reaction of 3-fluorobenzylamine with a suitable benzotriazinone precursor. The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 3-fluorobenzyl chloride or 3-fluorobenzyl bromide. These intermediates are then reacted with benzotriazinone derivatives under optimized conditions to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazinones with different functional groups
Scientific Research Applications
Chemistry: In chemistry, 3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine: In medicine, derivatives of this compound are explored for their potential use as pharmaceutical agents. Studies focus on their efficacy, safety, and pharmacokinetic properties .
Industry: Industrially, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of 3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
3-Fluorobenzyl alcohol: A related compound with a hydroxyl group instead of the benzotriazinone moiety.
3-Fluorobenzyl chloride: An intermediate used in the synthesis of various fluorobenzyl derivatives.
3-Fluorobenzyl bromide: Another intermediate with similar reactivity to 3-fluorobenzyl chloride.
Uniqueness: 3-(3-fluorobenzyl)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the benzotriazinone core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-1,2,3-benzotriazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)16-17-18/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIZQICQHOTFJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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